
11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate is a chemical compound known for its unique structure and properties It is a derivative of gonane, a polycyclic hydrocarbon, and features multiple double bonds and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the gonane skeleton: This can be achieved through cyclization reactions.
Introduction of double bonds: This step involves dehydrogenation reactions.
Addition of the acetate group: This is usually done through esterification reactions using acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., Cl₂) and nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.
Applications De Recherche Scientifique
11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate can be compared with other similar compounds, such as:
17-Oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate: This compound has a similar structure but lacks the methyl group at the 11th position.
11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-16-yl acetate: This compound has a similar structure but differs in the position of the acetate group.
The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
55651-30-4 |
|---|---|
Formule moléculaire |
C20H16O3 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
(11-methyl-17-oxo-15,16-dihydrocyclopenta[a]phenanthren-15-yl) acetate |
InChI |
InChI=1S/C20H16O3/c1-11-9-16-17(22)10-18(23-12(2)21)20(16)15-8-7-13-5-3-4-6-14(13)19(11)15/h3-9,18H,10H2,1-2H3 |
Clé InChI |
BSLLWHAWVGHPGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(CC2=O)OC(=O)C)C3=C1C4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



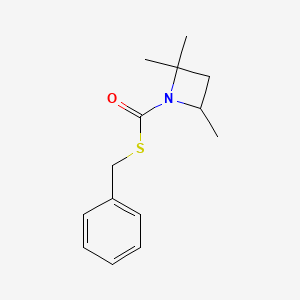
![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)](/img/structure/B14632936.png)
silane](/img/structure/B14632940.png)
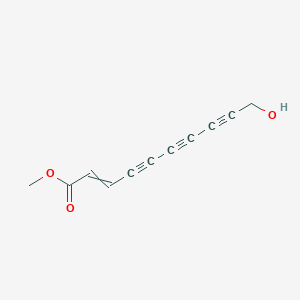
![1-[3,4-Dimethoxy-5-(methoxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14632958.png)
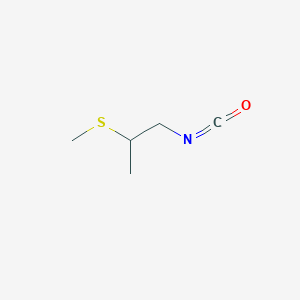
![disodium;5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(Z)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B14632969.png)
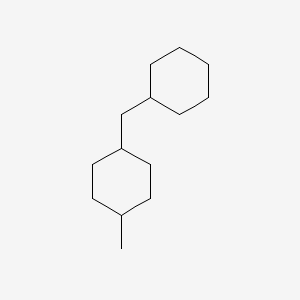
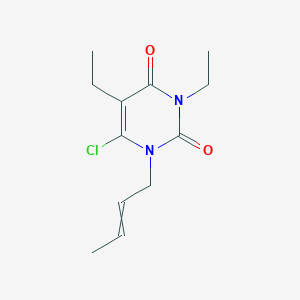
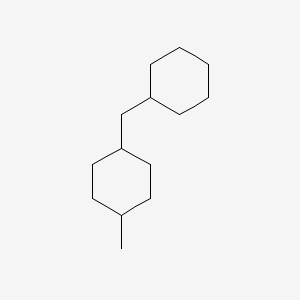
![3-tert-Butylbicyclo[2.2.2]octan-2-one](/img/structure/B14632986.png)
![(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one](/img/structure/B14632989.png)
